4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 923107-26-0
VCID: VC6570272
InChI: InChI=1S/C18H16N4O4/c1-11-16(17(23)19-13-8-6-12(7-9-13)18(24)25)20-21-22(11)14-4-3-5-15(10-14)26-2/h3-10H,1-2H3,(H,19,23)(H,24,25)
SMILES: CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O
Molecular Formula: C18H16N4O4
Molecular Weight: 352.35

4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

CAS No.: 923107-26-0

Cat. No.: VC6570272

Molecular Formula: C18H16N4O4

Molecular Weight: 352.35

* For research use only. Not for human or veterinary use.

4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid - 923107-26-0

Specification

CAS No. 923107-26-0
Molecular Formula C18H16N4O4
Molecular Weight 352.35
IUPAC Name 4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid
Standard InChI InChI=1S/C18H16N4O4/c1-11-16(17(23)19-13-8-6-12(7-9-13)18(24)25)20-21-22(11)14-4-3-5-15(10-14)26-2/h3-10H,1-2H3,(H,19,23)(H,24,25)
Standard InChI Key QIOWSBZOVVWBBK-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Formula and Molecular Weight

The chemical formula for 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can be deduced from its components:

  • 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (a related compound) has a molecular formula of C19_{19}H20_{20}N4_{4}O2_{2} and a molecular weight of approximately 336.4 g/mol .

  • Adding a benzoic acid moiety to this structure would increase the molecular weight and complexity.

Antimicrobial and Antitubercular Activities

Triazole derivatives often exhibit antimicrobial and antitubercular activities. For example, compounds with similar structures have shown broad-spectrum antibacterial activity and antitubercular properties . The presence of electron-withdrawing groups in the phenyl ring can enhance these activities .

Toxicity Considerations

The toxicity of such compounds can vary widely depending on their structure and substituents. Generally, modifications to reduce toxicity while maintaining biological activity are crucial in drug development.

Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(4-acetamidophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideC19_{19}H19_{19}N5_{5}O3_{3}365.4Potential antimicrobial activity
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidC11_{11}H11_{11}N3_{3}O3_{3}233.23Bioactive small molecule
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazoleC11_{11}H12_{12}ClN3_{3}O237.68Potential intermediate for further synthesis

Synthesis and Characterization

The synthesis of triazole-based compounds often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Characterization typically includes NMR spectroscopy and mass spectrometry to confirm the structure.

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